molecular formula C12H19NO5 B3955372 ethyl 1-[ethoxy(oxo)acetyl]-3-piperidinecarboxylate

ethyl 1-[ethoxy(oxo)acetyl]-3-piperidinecarboxylate

Cat. No. B3955372
M. Wt: 257.28 g/mol
InChI Key: KZHGYAADUPSLKF-UHFFFAOYSA-N
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Description

Ethyl 1-[ethoxy(oxo)acetyl]-3-piperidinecarboxylate, also known as EEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEP is a piperidine derivative that has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of ethyl 1-[ethoxy(oxo)acetyl]-3-piperidinecarboxylate is not fully understood, but it is believed to act as a positive allosteric modulator of the NMDA receptor. This compound binds to a specific site on the receptor and enhances its activity, leading to an increase in the release of neurotransmitters such as glutamate. This mechanism of action is similar to that of other NMDA receptor modulators such as ketamine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant effects. This compound has also been shown to improve cognitive function and memory in animal models. However, the exact mechanisms underlying these effects are still being investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-[ethoxy(oxo)acetyl]-3-piperidinecarboxylate in lab experiments is its relatively simple synthesis method and high yield. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several potential future directions for research on ethyl 1-[ethoxy(oxo)acetyl]-3-piperidinecarboxylate, including investigating its potential as a treatment for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to understand the exact mechanism of action of this compound and to optimize its synthesis method to improve its yield and solubility. Finally, the potential use of this compound as a precursor for the synthesis of other piperidine derivatives with potential therapeutic applications should also be explored.
Conclusion:
In conclusion, this compound is a piperidine derivative that has shown promising results in scientific research. This compound has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The synthesis method of this compound is relatively simple, and it has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Scientific Research Applications

Ethyl 1-[ethoxy(oxo)acetyl]-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In pharmacology, this compound has been investigated for its potential as an analgesic, anti-inflammatory, and anti-convulsant agent. In medicinal chemistry, this compound has been used as a precursor for the synthesis of other piperidine derivatives with potential therapeutic applications.

properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoacetyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-3-17-11(15)9-6-5-7-13(8-9)10(14)12(16)18-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGYAADUPSLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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